methyl 9H-carbazole-1-carboxylate

Medicinal Chemistry ADME Prediction Physical Organic Chemistry

Choose Methyl 9H-carbazole-1-carboxylate for research in natural product synthesis, medicinal chemistry, or materials science. Its 1-position methyl ester uniquely balances lipophilicity (XLogP ~3.4) and steric bulk, outperforming the free acid (XLogP 2.9) in membrane permeability and the bulkier ethyl ester in dense synthetic routes. As a natural product found in Eurycoma longifolia, it is the authentic standard for phytochemical analysis. This building block enables precise, regioselective functionalization of the carbazole core to fine-tune electronic properties for OLEDs. Secure your supply of this versatile intermediate today.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 51035-15-5
Cat. No. B1620990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 9H-carbazole-1-carboxylate
CAS51035-15-5
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1NC3=CC=CC=C23
InChIInChI=1S/C14H11NO2/c1-17-14(16)11-7-4-6-10-9-5-2-3-8-12(9)15-13(10)11/h2-8,15H,1H3
InChIKeyXOGIKWSCTIFLGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 9H-carbazole-1-carboxylate (CAS 51035-15-5): A Core Carbazole Scaffold for Advanced Synthesis and Material Science Procurement


Methyl 9H-carbazole-1-carboxylate is a carbazole derivative featuring a methyl ester group at the 1-position of the tricyclic aromatic framework. It is recognized as a natural product found in *Eurycoma* species, notably *Eurycoma longifolia*, with data available [1]. The compound serves as a versatile intermediate in organic synthesis and materials chemistry due to its unique substitution pattern, which facilitates further functionalization and derivatization . Its physicochemical properties, including molecular weight, lipophilicity, and polar surface area, distinguish it from close structural analogs, underpinning its specific utility in research applications .

Why Methyl 9H-carbazole-1-carboxylate (CAS 51035-15-5) Cannot Be Simply Interchanged with Other Carbazole Esters or the Parent Acid in Research Protocols


The substitution of methyl 9H-carbazole-1-carboxylate with closely related analogs such as 9H-carbazole-1-carboxylic acid or ethyl 9H-carbazole-1-carboxylate is not scientifically valid due to quantifiable differences in key molecular properties that directly impact solubility, membrane permeability, and reactivity. These structural variations alter physicochemical parameters including molecular weight, lipophilicity (XLogP), and topological polar surface area (TPSA), which in turn influence the compound's behavior in biological assays, synthetic transformations, and material fabrication processes . The methyl ester at the 1-position provides a specific balance of steric and electronic effects distinct from the more polar acid or the bulkier ethyl ester, as demonstrated by comparative data .

Methyl 9H-carbazole-1-carboxylate (CAS 51035-15-5): Quantified Differentiation Against Key Analogs for Informed Procurement


Molecular Weight and Size Differentiation vs. 9H-Carbazole-1-carboxylic Acid

Methyl 9H-carbazole-1-carboxylate exhibits a molecular weight of 225.24 g/mol , compared to 211.22 g/mol for 9H-carbazole-1-carboxylic acid (CAS 6311-19-9) . This 14.02 g/mol increase (approx. 6.6% higher) reflects the replacement of the acidic proton with a methyl group, resulting in a neutral, more lipophilic entity with a larger molecular volume.

Medicinal Chemistry ADME Prediction Physical Organic Chemistry

Lipophilicity Advantage: Increased LogP Relative to 9H-Carbazole-1-carboxylic Acid

The calculated lipophilicity (XLogP) for methyl 9H-carbazole-1-carboxylate is approximately 3.4 [1], while 9H-carbazole-1-carboxylic acid (CAS 6311-19-9) has a lower XLogP of 2.9 . The esterification of the carboxylic acid group increases the XLogP by 0.5 units, representing a significant shift towards a more lipophilic character.

Drug Design Bioavailability Lipophilicity Optimization

Enhanced Synthetic Versatility Over Ethyl 9H-carbazole-1-carboxylate via Reduced Steric Bulk

Methyl 9H-carbazole-1-carboxylate possesses a single rotatable bond at the ester group , identical in count to its ethyl ester analog (CAS 56995-05-2) which also has one rotatable bond for the ester group . However, the ethyl analog contains an additional methylene unit, increasing its molecular weight to 239.27 g/mol compared to 225.24 g/mol for the methyl ester . This makes the methyl ester a more compact and less sterically hindered building block, potentially offering greater reactivity in nucleophilic acyl substitution reactions where steric bulk is a critical factor.

Organic Synthesis Medicinal Chemistry Carbazole Derivatization

Distinct Polar Surface Area (PSA) Profile Relative to Ethyl 9H-carbazole-1-carboxylate

The topological polar surface area (TPSA) of methyl 9H-carbazole-1-carboxylate is predicted to be approximately 42 Ų [1], whereas its ethyl ester analog (CAS 56995-05-2) has a calculated TPSA of 42.1 Ų . The near-identical PSA suggests comparable hydrogen-bonding capacity, but the methyl ester's lower molecular weight results in a slightly higher polar surface area-to-mass ratio, which can influence solubility and permeability in subtle but potentially meaningful ways in biological systems.

ADME Bioavailability Drug-likeness

Optimal Use Cases for Methyl 9H-carbazole-1-carboxylate (CAS 51035-15-5) Based on Quantified Differentiation


Synthetic Building Block for Medicinal Chemistry: A Compact, Lipophilic Carbazole Core

Due to its higher lipophilicity (XLogP ~3.4) compared to 9H-carbazole-1-carboxylic acid (XLogP 2.9), methyl 9H-carbazole-1-carboxylate is the preferred starting material for designing analogs intended to cross cell membranes or interact with hydrophobic protein pockets [1]. Its neutral methyl ester group avoids the potential for off-target interactions associated with the free carboxylic acid. Furthermore, its lower molecular weight and reduced steric bulk relative to the ethyl ester (225.24 vs 239.27 g/mol) make it a more efficient building block for the synthesis of complex, densely functionalized carbazole derivatives where space is limited .

Intermediate in Natural Product Synthesis and Derivatization

Given its status as a naturally occurring product found in *Eurycoma longifolia*, methyl 9H-carbazole-1-carboxylate serves as an authentic reference standard for phytochemical analysis and as a key intermediate in the semi-synthesis or total synthesis of related bioactive carbazole alkaloids [2]. Its specific substitution pattern (1-carboxylate methyl ester) is essential for replicating the natural scaffold, and substituting it with the acid or ethyl ester would alter the synthetic route and final product identity [1].

Precursor for Advanced Organic Electronic Materials (OLEDs)

The carbazole core is a privileged scaffold for organic light-emitting diodes (OLEDs) and other optoelectronic applications [3]. Methyl 9H-carbazole-1-carboxylate's unique substitution pattern allows for regioselective functionalization at the 1-position, enabling the fine-tuning of electronic and photophysical properties . Its distinct physicochemical profile (e.g., higher lipophilicity than the acid) can be leveraged to optimize solubility and film-forming properties during device fabrication, a key advantage over more polar or bulkier analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 9H-carbazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.